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Compound of Interest

Compound Name: VPC-18005

Cat. No.: B15588227

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive overview of the small molecule VPC-18005 and its
role in inhibiting cancer cell metastasis, with a primary focus on prostate cancer. It details the
mechanism of action, summarizes key quantitative data, outlines experimental methodologies,
and visualizes the underlying biological processes. This document is intended for researchers,
scientists, and drug development professionals engaged in oncology and translational
medicine.

Introduction

Metastasis is the primary cause of mortality in cancer patients. A key driver of metastasis in a
significant subset of prostate cancers is the aberrant expression of the ETS-related gene
(ERG) due to chromosomal translocations, most commonly the TMPRSS2-ERG gene fusion.[1]
[2] The ERG transcription factor, when overexpressed, regulates a cascade of genes that
promote cell migration, invasion, and ultimately, metastasis.[1][3] VPC-18005 is a novel small
molecule antagonist designed to directly target the ERG protein, offering a promising
therapeutic strategy to combat metastatic prostate cancer.[1][2][4]

Mechanism of Action

VPC-18005 functions as a direct inhibitor of the ERG transcription factor.[1][4] Its mechanism
involves binding to the conserved ETS domain of the ERG protein.[1][2][4] This binding
sterically hinders the interaction between ERG and its target DNA sequences, thereby
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preventing the transcription of ERG-regulated genes.[1][2][4] A key downstream target of ERG
that is inhibited by VPC-18005 is SOX9, a transcription factor known to play a crucial role in
prostate cancer invasion.[3][4] By disrupting the ERG-DNA interaction, VPC-18005 effectively
suppresses the transcriptional program that drives the metastatic phenotype in ERG-
expressing cancer cells.[1][4]
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Caption: VPC-18005 binds to the ERG protein, inhibiting its interaction with DNA.

Quantitative Data Summary

The efficacy of VPC-18005 has been quantified through various in vitro and in vivo assays. The

following tables summarize the key findings.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5522078/
https://pubmed.ncbi.nlm.nih.gov/28465491/
https://www.researchgate.net/publication/316670425_Discovery_and_characterization_of_small_molecules_targeting_the_DNA-binding_ETS_domain_of_ERG_in_prostate_cancer
https://www.benchchem.com/product/b15588227?utm_src=pdf-body
https://www.oncotarget.com/article/17124/text/
https://www.researchgate.net/publication/316670425_Discovery_and_characterization_of_small_molecules_targeting_the_DNA-binding_ETS_domain_of_ERG_in_prostate_cancer
https://www.benchchem.com/product/b15588227?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5522078/
https://www.researchgate.net/publication/316670425_Discovery_and_characterization_of_small_molecules_targeting_the_DNA-binding_ETS_domain_of_ERG_in_prostate_cancer
https://www.benchchem.com/product/b15588227?utm_src=pdf-body-img
https://www.benchchem.com/product/b15588227?utm_src=pdf-body
https://www.benchchem.com/product/b15588227?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588227?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Table 1: In Vitro Efficacy of VPC-18005

Assay Type Cell Line Metric Value Reference
Luciferase
PNT1B-ERG IC50 3 UM [5]
Reporter Assay
Luciferase
VCaP IC50 6 uM [5]
Reporter Assay
Biophysical ERG-ETS
o _ Kd 250 pM
Binding Assay domain
Cell Migration o Significant at 5
PNT1B-ERG Inhibition [41[5]
Assay UM
Cell Invasion o Significant at 5
PNT1B-ERG Inhibition [1][4]
Assay UM

Table 2: In Vivo Efficacy of VPC-18005 in Zebrafish
Xenograft Model

. Treatment
Cell Line . Outcome p-value Reference
Concentration

Reduced
PNT1B-ERG 1 uM VPC-18005 ) p=0.03 [1][4]
Metastasis
10 uM VPC- Reduced
PNT1B-ERG ) p =0.002 [11[4]
18005 Metastasis
Reduced
VCaP 1 uM VPC-18005 ) p =0.03 [1][4]
Metastasis
10 uM VPC- Reduced
VCaP _ p <0.001 [11[4]
18005 Metastasis

Note: The zebrafish xenograft model showed a 20-30% decrease in the dissemination of
cancer cells upon treatment with 1 or 10 uM of VPC-18005.[5]

Experimental Protocols
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Detailed methodologies are crucial for the replication and validation of scientific findings. The
following sections outline the key experimental protocols used in the evaluation of VPC-18005.

Cell Lines and Culture

e PNT1B-ERG and PNT1B-Mock: Immortalized normal prostate epithelial cells stably
overexpressing ERG or an empty vector (Mock), respectively.[1]

e VCaP: A human prostate cancer cell line that endogenously expresses the TMPRSS2-ERG
gene fusion.[4]

o PC3: An ERG-negative prostate cancer cell line used as a negative control.[4]

Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics,
and maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Migration and Invasion Assays

The xCelligence Real-Time Cell Analysis system was utilized to monitor cell migration and
invasion.[1][4]

» Migration Assay: Cells were seeded in the upper chamber of a CIM-Plate 16. The lower
chamber contained media acting as a chemoattractant. Cells migrating through the
microporous membrane were detected by electrodes, and the cell index was monitored in
real-time.[1]

¢ Invasion Assay: The protocol is similar to the migration assay, but the upper chamber was
pre-coated with a layer of Matrigel to simulate the extracellular matrix.
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Caption: Workflow for the xCelligence real-time cell migration and invasion assay.

Zebrafish Xenograft Model of Metastasis

This in vivo model was used to assess the anti-metastatic potential of VPC-18005.[1][3][4]
o Cell Preparation: PNT1B-ERG or VCaP cells were fluorescently labeled for visualization.

» Microinjection: Approximately 200-400 cells were microinjected into the yolk sac of 2-day-old
zebrafish embryos.

e Treatment: Embryos were transferred to water containing DMSO (control), 1 uM, or 10 uM
VPC-18005. The treatment was refreshed daily for 5 days.

» Imaging and Analysis: After 5 days, the dissemination of fluorescently labeled cancer cells
from the yolk sac to the rest of the zebrafish body was quantified using fluorescence
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microscopy. The presence of metastatic foci was recorded.

Zebrafish Xenograft Workflow
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Caption: Experimental workflow for the zebrafish xenograft metastasis model.

Biophysical and Molecular Assays

» Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the direct binding of
VPC-18005 to the ERG-ETS domain.[4]

» Electrophoretic Mobility Shift Assay (EMSA): Demonstrated that VPC-18005 disrupts the
binding of the ERG-ETS domain to its target DNA.[4]
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e Quantitative Real-Time PCR (gRT-PCR): Measured the mRNA levels of ERG and its target
gene, SOX9, in VCaP cells treated with VPC-18005.[4]

Conclusion and Future Directions

VPC-18005 represents a promising proof-of-concept for a new class of anti-cancer therapeutics
that target the transcriptional activity of ERG.[1][2][4] By directly inhibiting the ERG-DNA
interaction, VPC-18005 effectively reduces cancer cell migration and invasion in vitro and
suppresses metastasis in an in vivo model without significant cytotoxicity.[1][3][4] These
findings highlight the potential of VPC-18005 and its derivatives as therapeutic agents for
patients with ERG-expressing metastatic castration-resistant prostate cancer.[1][2][4] Further
preclinical development, including studies in mammalian models and optimization of
pharmacokinetic properties, is warranted to advance this promising compound towards clinical
application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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